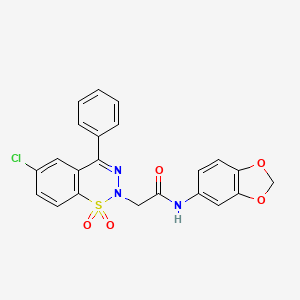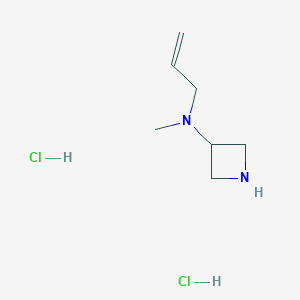
N-Methyl-N-prop-2-enylazetidin-3-amine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-prop-2-enylazetidin-3-amine;dihydrochloride is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity to these compounds
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-prop-2-enylazetidin-3-amine;dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of N-methylazetidine, which can be obtained through the reaction of azetidine with methyl iodide in the presence of a base such as potassium carbonate.
Alkylation: The N-methylazetidine is then subjected to alkylation with prop-2-enyl bromide under basic conditions to introduce the prop-2-enyl group.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions: N-Methyl-N-prop-2-enylazetidin-3-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-enyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted azetidine derivatives.
科学的研究の応用
N-Methyl-N-prop-2-enylazetidin-3-amine;dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-Methyl-N-prop-2-enylazetidin-3-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological activity. The prop-2-enyl group enhances its binding affinity and specificity, making it a valuable tool in biochemical research.
類似化合物との比較
N-Methylazetidine: Lacks the prop-2-enyl group, resulting in different reactivity and binding properties.
N-Prop-2-enylazetidine: Lacks the methyl group, affecting its chemical behavior and applications.
Azetidine: The parent compound without any substituents, exhibiting distinct reactivity due to the absence of functional groups.
Uniqueness: N-Methyl-N-prop-2-enylazetidin-3-amine;dihydrochloride is unique due to the presence of both methyl and prop-2-enyl groups, which confer specific chemical and biological properties. This dual substitution enhances its versatility in various applications, distinguishing it from other azetidine derivatives.
特性
IUPAC Name |
N-methyl-N-prop-2-enylazetidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-3-4-9(2)7-5-8-6-7;;/h3,7-8H,1,4-6H2,2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGVZHZGIVARMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=C)C1CNC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
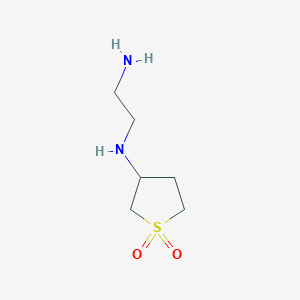
![2-(((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)thio)-3-((tetrahydrofuran-2-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2868076.png)
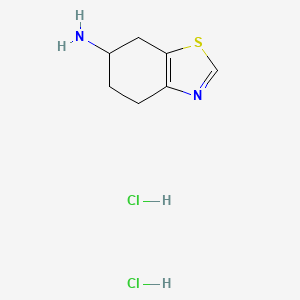
![N-(4-acetamidophenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2868079.png)
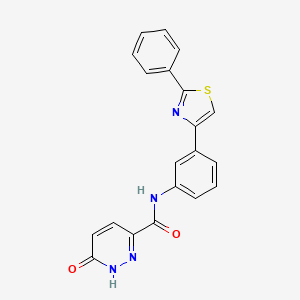

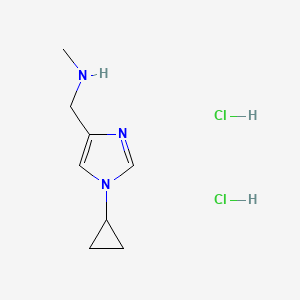

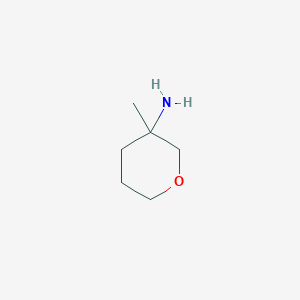
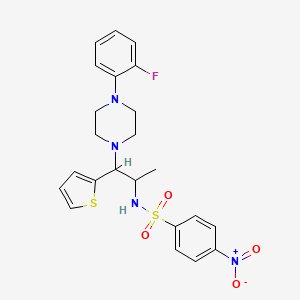
![N-benzyl-2-[8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide](/img/structure/B2868092.png)
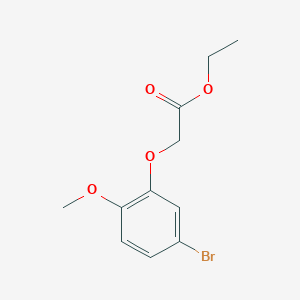
![2-Methoxy-5-[(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)sulfonyl]benzamide](/img/structure/B2868095.png)
